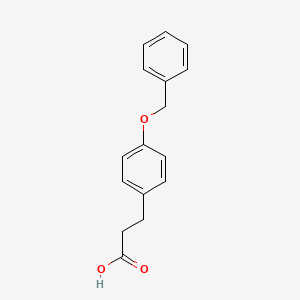

3-(4-Benzyloxyphenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(18)11-8-13-6-9-15(10-7-13)19-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSAUVQZNADEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340082 | |

| Record name | 3-(4-benzyloxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50463-48-4 | |

| Record name | 3-(4-benzyloxyphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(4-Benzyloxyphenyl)propionic acid chemical properties

An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)propionic Acid for Advanced Research and Development

Introduction

This compound is a carboxylic acid derivative that serves as a pivotal intermediate in organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. Its molecular architecture, which combines a reactive carboxylic acid function with a phenol protected by a benzyl group, makes it a versatile building block for constructing more complex molecules. The strategic use of the benzyl ether as a protecting group allows for selective modifications at the propionic acid side chain, with the option for subsequent deprotection to reveal the phenolic hydroxyl group. This guide offers a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity and structure is fundamental for any application. The key identifiers and structural features are outlined below.

| Identifier | Value | Source |

| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | [1][2] |

| CAS Number | 50463-48-4 | [1][2] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][3] |

| Molecular Weight | 256.30 g/mol | [1][3] |

| InChI Key | QTSAUVQZNADEKS-UHFFFAOYSA-N | [2][4] |

The structure consists of a propanoic acid moiety attached to a benzene ring at the para position relative to a benzyloxy group. The benzyloxy group (–OCH₂Ph) serves as a stable protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the carboxylic acid. This protection is critical in multi-step syntheses where the free phenol could lead to undesired side reactions.

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application. This compound is typically a white to pale cream solid at room temperature.[4]

| Property | Value | Source |

| Appearance | White to pale cream powder/crystals | [4][5] |

| Melting Point | 115-125 °C | [4] |

| Topological Polar Surface Area | 46.5 Ų | [1][3] |

| Rotatable Bond Count | 6 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Solubility | Soluble in DMSO and methanol; limited aqueous solubility. | [6] |

The presence of the large, nonpolar benzyloxy group contributes to the molecule's limited solubility in water, while the carboxylic acid moiety allows for solubility in basic aqueous solutions via salt formation. Its solubility in organic solvents like dimethyl sulfoxide (DMSO) and methanol is good, which is typical for molecules of this size and polarity.[6]

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral data are summarized below.

| Technique | Key Features |

| ¹H NMR | ∙ Aromatic Protons: Signals between 6.8-7.5 ppm. Protons on the phenyl ring adjacent to the propionic acid chain appear as two doublets (AA'BB' system). Protons of the benzyl group appear as a multiplet. ∙ Benzylic Protons (-OCH₂-) : A singlet around 5.0 ppm. ∙ Propionic Acid Protons (-CH₂CH₂COOH) : Two triplets around 2.6 ppm and 2.9 ppm. ∙ Carboxylic Acid Proton (-COOH) : A broad singlet, typically >10 ppm, which may not be observed depending on the solvent. |

| ¹³C NMR | ∙ Carbonyl Carbon (C=O) : Signal around 178-180 ppm. ∙ Aromatic Carbons : Signals in the range of 115-160 ppm. ∙ Benzylic Carbon (-OCH₂-) : Signal around 70 ppm. ∙ Aliphatic Carbons (-CH₂CH₂-) : Signals between 30-40 ppm. |

| IR Spectroscopy | ∙ O-H Stretch (Carboxylic Acid) : Very broad band from 2500-3300 cm⁻¹.[7] ∙ C-H Stretch (Aromatic/Aliphatic) : Bands around 2850-3100 cm⁻¹. ∙ C=O Stretch (Carbonyl) : Strong, sharp peak around 1700-1725 cm⁻¹.[7] ∙ C-O Stretch (Ether) : Signal in the 1200-1300 cm⁻¹ region. |

| Mass Spectrometry (GC-MS) | ∙ Molecular Ion [M]⁺ : Expected at m/z 256. ∙ Key Fragments : A prominent peak at m/z 91 corresponding to the benzyl cation [C₇H₇]⁺ is a characteristic feature. Loss of the carboxyl group is also expected. |

Note: Exact peak positions can vary based on the solvent and instrument used.

Synthesis and Reactivity

General Synthesis: Williamson Ether Synthesis

A common and efficient method for preparing this compound is via the Williamson ether synthesis. This reaction involves the protection of the phenolic hydroxyl group of a precursor, 3-(4-hydroxyphenyl)propionic acid.

The causality behind this choice of synthesis is straightforward: it's a reliable, high-yielding reaction that utilizes commercially available starting materials. The use of a relatively weak base like potassium carbonate is sufficient to deprotonate the acidic phenol, creating a phenoxide nucleophile. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilic attack on the benzyl bromide electrophile.

Sources

- 1. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Page loading... [guidechem.com]

- 4. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3-[3-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]

- 7. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 3-(4-Benzyloxyphenyl)propionic Acid (CAS: 50463-48-4)

This guide provides a comprehensive technical overview of 3-(4-Benzyloxyphenyl)propionic acid, a versatile synthetic building block. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, synthesis protocols, analytical characterization, and its emerging applications in medicinal chemistry. The insights herein are grounded in established chemical principles and supported by current scientific literature to facilitate both practical laboratory application and strategic research planning.

Section 1: Core Physicochemical and Spectroscopic Profile

This compound is a carboxylic acid derivative characterized by a benzyl ether protecting group on a phenylpropionic acid scaffold. This structure makes it a valuable intermediate, allowing for selective modifications at the carboxylic acid moiety before potential deprotection of the phenolic hydroxyl group.

Key Physicochemical Properties

A summary of the essential physicochemical data for this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 50463-48-4 | [1][2][3] |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |

| Molecular Weight | 256.30 g/mol | [1][2] |

| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | [2][] |

| Boiling Point | 429.3°C at 760 mmHg | [3] |

| Flash Point | 159.4°C | [3] |

| Density | 1.175 g/cm³ | [3] |

| Topological Polar Surface Area | 46.5 Ų | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

Analytical Characterization: A Self-Validating System

Accurate characterization is paramount to confirming the identity and purity of the compound. The following protocols for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) serve as a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): In a typical deuterated solvent like CDCl₃, the proton spectrum will exhibit characteristic signals. The aromatic protons of the benzyl and phenyl rings will appear in the δ 7.0-7.5 ppm region. The methylene protons of the benzyl group (-O-CH₂-Ph) will present as a singlet around δ 5.0 ppm. The two methylene groups of the propionic acid chain (-CH₂-CH₂-COOH) will appear as distinct triplets between δ 2.5-3.0 ppm. The carboxylic acid proton is a broad singlet and its chemical shift can vary significantly based on concentration and solvent.

-

¹³C NMR (Carbon NMR): The carbon spectrum will show signals for the carboxylic acid carbonyl carbon (around δ 178-180 ppm), the aromatic carbons (δ 115-160 ppm), the benzylic ether carbon (around δ 70 ppm), and the aliphatic carbons of the propionic acid chain (δ 30-36 ppm).

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

-

Positive Ion Mode: Expect to observe the protonated molecular ion [M+H]⁺ at an m/z of approximately 257.1.

-

Negative Ion Mode: The deprotonated molecular ion [M-H]⁻ should be visible at an m/z of around 255.1.[5]

-

Fragmentation: A common fragment observed is the benzyl cation (tropylium ion) at m/z 91, resulting from the cleavage of the ether linkage.[5]

Section 2: Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the protection of a phenolic precursor. The causality behind this choice is clear: the benzyl ether group is stable under a variety of reaction conditions used to modify the carboxylic acid, yet it can be readily removed via catalytic hydrogenation when the phenol is needed.

Workflow: Williamson Ether Synthesis

The logical flow for a standard laboratory-scale synthesis is depicted below. This process starts with the readily available 3-(4-hydroxyphenyl)propionic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

-

Reaction Setup:

-

To a round-bottom flask, add 3-(4-hydroxyphenyl)propionic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetone. The base deprotonates the phenolic hydroxyl, forming a phenoxide which is the active nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

-

Addition of Alkylating Agent:

-

Stir the suspension at room temperature. Slowly add benzyl bromide (1.2 eq) to the mixture. Benzyl bromide is the electrophile that will be attacked by the phenoxide.

-

-

Reaction:

-

Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) with vigorous stirring. The increased temperature accelerates the rate of reaction.

-

Monitor the reaction's progress using Thin Layer Chromatography (TLC), typically eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material indicates completion, usually within 12-24 hours.[6]

-

-

Work-up and Extraction:

-

Once complete, cool the reaction to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr).[6]

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic solution sequentially with 1 M HCl (to remove any remaining base), water, and brine (to remove bulk water).

-

-

Purification and Isolation:

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to obtain the pure this compound as a white solid.

-

Section 3: Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile intermediate. Its scaffold is present in molecules designed to interact with various biological targets.

Scaffold for G-Protein Coupled Receptor (GPCR) Ligands

A significant application of this compound is as a foundational structure for developing GPCR modulators. Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of antagonists for GPR34, a receptor implicated in several diseases.[7] GPR34 activation is linked to pain signaling pathways through the activation of ERK and other kinases.[8]

The development of antagonists from this scaffold demonstrates its value. The benzyloxyphenylpropionic acid core provides a stable anchor that can be elaborated upon to achieve high potency and selectivity for a specific biological target. In one study, a derivative, compound 5e , was identified as a potent GPR34 antagonist with IC₅₀ values in the nanomolar to low micromolar range.[7] This compound effectively inhibited ERK1/2 phosphorylation induced by the natural ligand, showcasing its potential in modulating GPCR signaling.[7][8]

Caption: Role of a derivative as a GPR34 antagonist.

Intermediate for Biologically Active Molecules

The unbenzylated form, 3-(4-hydroxyphenyl)propionic acid (HPPA), is a known microbial metabolite of dietary polyphenols.[9] Studies have shown that HPPA can suppress macrophage foam cell formation, a key event in the development of atherosclerosis, by regulating lipid metabolism and reducing oxidative stress.[10] Therefore, this compound serves as a protected precursor to HPPA, enabling its use in synthetic routes where the phenolic hydroxyl needs to be masked during intermediate steps.

Section 4: Safety, Handling, and Storage

-

Hazard Classification: Based on related structures, it should be treated as a substance that may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][11]

-

Precautionary Measures:

-

Storage: Store in a cool, dry place in a tightly sealed container. Ambient temperatures are generally acceptable.[1]

Section 5: Conclusion

This compound, CAS 50463-48-4, is more than a simple chemical intermediate; it is an enabling tool for medicinal chemistry and drug discovery. Its straightforward synthesis, stable protecting group, and versatile chemical handles make it a valuable building block for creating complex molecules with tailored biological activities. As demonstrated by its use in the development of novel GPR34 antagonists, this scaffold holds significant potential for the exploration of new therapeutic targets. The protocols and data presented in this guide offer a robust framework for researchers to confidently incorporate this compound into their synthetic and drug development programs.

References

-

Guidechem. 3-[4-(BENZYLOXY)PHENYL]PROPIONIC ACID 50463-48-4 wiki.

-

PubChem. This compound.

-

Indian Patents. 232680:PROCESS FOR THE PREPARATION OF ARYL PROPIONIC ACID.

-

Molbase. 3-[4-(benzyloxy)phenyl]propanoic acid.

-

ChemicalBook. 3-[4-(BENZYLOXY)PHENYL]PROPIONIC ACID | 50463-48-4.

-

Fisher Scientific. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 1 g.

-

PubMed. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.

-

BOC Sciences. CAS 50463-48-4 3-[4-(Benzyloxy)phenyl]propionic acid.

-

ResearchGate. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.

-

IPA Laboratories. Schluter Systems L.

-

BenchChem. Application Notes and Protocols for 3-(3-(benzyloxy)phenyl)propanoic acid in Organic Synthesis.

-

BenchChem. Application Notes and Protocols: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid.

-

Toronto Research Chemicals. Safety data sheet for 3-(3-hydroxyphenyl)propanoic acid.

-

PubChem. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid.

-

Fisher Scientific. SAFETY DATA SHEET for 3-(4-Hydroxyphenyl)propionic acid.

-

SynQuest Labs. Safety Data Sheet for 3-(4-Hydroxyphenyl)-2-[4- (trifluoromethoxy)benzoylamino]propanoic acid.

-

BenchChem. 3-(3-Hydroxyphenyl)propionic Acid: A Microbial Metabolite at the Crossroads of Host-Gut Axis Signaling.

-

BenchChem. Troubleshooting Guide for 3-(3-(benzyloxy)phenyl)propanoic acid: NMR and Mass Spec Data Analysis.

-

BenchChem. Application Notes and Protocols: Leveraging 3-(4-Phenylphenyl)propanoic Acid as a Versatile Scaffold in Drug.

-

MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.

-

RSC Publishing. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.

-

PubMed Central. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule.

-

NIST WebBook. 3-(4-Methoxyphenyl)propionic acid.

-

MDPI. Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-[4-(benzyloxy)phenyl]propanoic acid | 50463-48-4 [chemnet.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cpachem.com [cpachem.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-(4-Benzyloxyphenyl)propionic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Benzyloxyphenyl)propionic acid is a valuable bifunctional molecule that serves as a key intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients (APIs). Its structure, which incorporates a carboxylic acid, a phenyl ring, and a benzyl ether, provides a versatile scaffold for medicinal chemists and researchers. The carboxylic acid moiety allows for a range of chemical transformations, including amidation and esterification, while the benzyl group serves as a common and readily cleavable protecting group for the phenolic hydroxyl. This strategic combination of functional groups makes this compound an attractive starting material for the construction of novel therapeutic agents, particularly in the realm of G protein-coupled receptor (GPCR) modulation. This guide provides a comprehensive overview of its molecular structure, synthesis, physicochemical properties, reactivity, and applications in modern drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a propionic acid chain attached at the 3-position to a phenyl ring, which is, in turn, substituted at the 4-position with a benzyloxy group.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="CH2"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="CH2"]; C15 [label="CH2"]; C16 [label="C"]; O2 [label="O"]; O3 [label="OH"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1; O1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C8; C4 -- C14; C14 -- C15; C15 -- C16; C16 -- O2 [style=double]; C16 -- O3;

// Position nodes C1 [pos="0,0!"]; C2 [pos="-1.2,0.7!"]; C3 [pos="-1.2,2.1!"]; C4 [pos="0,2.8!"]; C5 [pos="1.2,2.1!"]; C6 [pos="1.2,0.7!"]; O1 [pos="-2.2,-0.7!"]; C7 [pos="-3.4,-0.7!"]; C8 [pos="-4.6,-1.4!"]; C9 [pos="-5.8,-0.7!"]; C10 [pos="-7.0,-1.4!"]; C11 [pos="-7.0,-2.8!"]; C12 [pos="-5.8,-3.5!"]; C13 [pos="-4.6,-2.8!"]; C14 [pos="0,4.2!"]; C15 [pos="1.2,5.0!"]; C16 [pos="2.4,4.3!"]; O2 [pos="2.4,3.1!"]; O3 [pos="3.6,5.0!"]; } Caption: Molecular Structure of this compound.

This arrangement of atoms results in a molecule with specific physicochemical properties that are crucial for its handling, reactivity, and biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [1][2][3] |

| Molecular Weight | 256.30 g/mol | [4][5] |

| CAS Number | 50463-48-4 | [1][2][3] |

| IUPAC Name | 3-(4-(Benzyloxy)phenyl)propanoic acid | [2][4] |

| Appearance | White to pale cream powder | [6] |

| Melting Point | 115.0-125.0 °C | [6] |

| XLogP3 | 3.1 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from the readily available 3-(4-hydroxyphenyl)propionic acid.[7] This method involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide.

// Nodes start [label="3-(4-Hydroxyphenyl)propionic acid"]; reagents [label="Benzyl Bromide (BnBr) \n K₂CO₃, Acetone"]; reaction [label="Williamson Ether Synthesis \n (Reflux, 12-24h)", shape=ellipse, fillcolor="#FBBC05"]; workup [label="Work-up \n (Filtration, Evaporation)"]; extraction [label="Extraction \n (Acid/Base Wash)"]; purification [label="Purification \n (Recrystallization)"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction [label="Starting Material"]; reagents -> reaction [label="Reagents"]; reaction -> workup [label="Reaction Mixture"]; workup -> extraction [label="Crude Product"]; extraction -> purification; purification -> product [label="Pure Product"]; } Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of the isomeric 3-(3-(benzyloxy)phenyl)propanoic acid and is expected to yield the desired product with high purity.[3]

Materials:

-

3-(4-Hydroxyphenyl)propionic acid

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-(4-hydroxyphenyl)propionic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous acetone.

-

Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure this compound as a white to off-white solid.

Spectroscopic Characterization

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on the analysis of the closely related isomer, 3-(3-(benzyloxy)phenyl)propanoic acid.[3]

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~2.65 ppm (t, 2H): Triplet corresponding to the two protons of the CH₂ group adjacent to the phenyl ring.

-

δ ~2.95 ppm (t, 2H): Triplet corresponding to the two protons of the CH₂ group adjacent to the carboxylic acid.

-

δ ~5.05 ppm (s, 2H): Singlet corresponding to the two protons of the benzylic CH₂ group.

-

δ ~6.90 ppm (d, 2H): Doublet corresponding to the two aromatic protons ortho to the benzyloxy group.

-

δ ~7.20 ppm (d, 2H): Doublet corresponding to the two aromatic protons meta to the benzyloxy group.

-

δ ~7.30-7.45 ppm (m, 5H): Multiplet corresponding to the five protons of the benzyl group's phenyl ring.

-

δ >10 ppm (br s, 1H): Broad singlet corresponding to the acidic proton of the carboxylic acid group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~30 ppm: CH₂ carbon adjacent to the phenyl ring.

-

δ ~36 ppm: CH₂ carbon adjacent to the carboxylic acid.

-

δ ~70 ppm: Benzylic CH₂ carbon.

-

δ ~115 ppm: Aromatic CH carbons ortho to the benzyloxy group.

-

δ ~127-129 ppm: Aromatic CH carbons of the benzyl group's phenyl ring.

-

δ ~130 ppm: Aromatic CH carbons meta to the benzyloxy group.

-

δ ~133 ppm: Quaternary aromatic carbon attached to the propionic acid chain.

-

δ ~137 ppm: Quaternary aromatic carbon of the benzyl group attached to the CH₂ group.

-

δ ~158 ppm: Quaternary aromatic carbon attached to the benzyloxy group.

-

δ ~179 ppm: Carbonyl carbon of the carboxylic acid.

FTIR (Fourier-Transform Infrared Spectroscopy):

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

~1610, 1510, 1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.

-

~1240 cm⁻¹: C-O stretching of the ether linkage.

Mass Spectrometry (MS):

-

[M]+: The molecular ion peak is expected at m/z = 256.11.

Reactivity and Further Transformations

The presence of both a carboxylic acid and a protected phenol makes this compound a versatile synthon.

Amide Bond Formation

The carboxylic acid can be readily converted to an amide, a common linkage in many biologically active molecules.

General Protocol for Amide Coupling:

-

Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent (e.g., HATU, HOBt/EDC, or PyBOP) (1.2 eq) and a non-nucleophilic base (e.g., DIPEA or Et₃N) (2-3 eq).

-

Stir the reaction mixture at room temperature for 4-16 hours, monitoring by TLC.

-

Upon completion, perform an aqueous work-up and purify the crude product by column chromatography or recrystallization.[8]

Esterification

Ester derivatives can be synthesized, which may act as prodrugs or possess their own biological activities.

General Protocol for Fischer Esterification:

-

Dissolve this compound in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Heat the reaction mixture to reflux for several hours.

-

After completion, neutralize the acid, remove the excess alcohol, and extract the ester. Purify as necessary.[8]

Benzyl Group Deprotection

The benzyl ether can be cleaved under standard hydrogenolysis conditions to reveal the free phenol, which is a common pharmacophore.

General Protocol for Hydrogenolysis:

-

Dissolve the benzylated compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the deprotected product.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of compounds targeting a range of biological systems. A notable application is in the development of modulators for G protein-coupled receptors (GPCRs). For instance, derivatives of this scaffold have been investigated as antagonists for GPR34, a receptor implicated in immunological and neurological processes.[9]

The general strategy involves using this compound as a core structure, which can be elaborated through modifications at the carboxylic acid and subsequent deprotection of the benzyl ether to introduce further diversity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

This compound is classified as an irritant.[4] It is important to handle this compound in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water.

Conclusion

This compound is a synthetically versatile and commercially available building block with significant potential in drug discovery and development. Its well-defined reactivity allows for the straightforward synthesis of a wide array of derivatives. The ability to unmask the phenolic hydroxyl group at a later stage of a synthetic sequence adds to its strategic importance. As research into novel therapeutic targets continues, the utility of such adaptable intermediates is likely to expand, making a thorough understanding of their chemistry essential for researchers in the pharmaceutical sciences.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Available from: [Link]

-

PubChem. This compound | C16H16O3 | CID 561372. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid | C16H16O4 | CID 11818113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid (141109-82-2) for sale [vulcanchem.com]

- 5. This compound | C16H16O3 | CID 561372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-[4-(Benzyloxy)phenyl]propionic acid, 96% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-(4-Benzyloxyphenyl)propionic Acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Benzyloxyphenyl)propionic acid, with the IUPAC name 3-(4-phenylmethoxyphenyl)propanoic acid , is a valuable carboxylic acid derivative that serves as a key intermediate and versatile building block in organic synthesis, particularly within the pharmaceutical industry.[1] Its structure, which incorporates a phenylpropanoic acid moiety and a benzyl ether protecting group, provides a strategic scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid functional group allows for a variety of chemical modifications, while the benzyl ether offers a stable yet readily cleavable protecting group for the phenolic hydroxyl. This guide provides a comprehensive overview of its synthesis, purification, characterization, and its burgeoning role in medicinal chemistry.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development.

| Property | Value | Source |

| IUPAC Name | 3-(4-phenylmethoxyphenyl)propanoic acid | [1] |

| Synonyms | 3-(4-(Benzyloxy)phenyl)propanoic acid, 3-[4-(Benzyloxy)phenyl]propionic acid, Benzenepropanoic acid, 4-(phenylmethoxy)- | [1] |

| CAS Number | 50463-48-4 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Appearance | White to pale cream powder or crystals | [2][3] |

| Melting Point | 115-125 °C | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the protection of the phenolic hydroxyl group of a precursor, 3-(4-hydroxyphenyl)propionic acid, as a benzyl ether.

Causality Behind Experimental Choices

The choice of a Williamson ether synthesis is predicated on its efficiency and the stability of the resulting benzyl ether under a variety of reaction conditions. Acetone is often selected as the solvent due to its ability to dissolve the organic starting materials and its suitable boiling point for reflux. Potassium carbonate is a commonly used base as it is inexpensive, effective in deprotonating the phenolic hydroxyl to form the more nucleophilic phenoxide, and can be easily removed by filtration after the reaction. Benzyl bromide is the electrophile of choice, readily undergoing nucleophilic attack by the phenoxide.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(4-hydroxyphenyl)propionic acid (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and anhydrous acetone.

-

Addition of Benzyl Bromide: Stir the resulting suspension at room temperature for 15-20 minutes. Subsequently, add benzyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), typically using a mobile phase of hexane and ethyl acetate. The reaction is generally complete within 12-24 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the crude residue in a suitable organic solvent like diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 1 M hydrochloric acid (to remove any excess base), water, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent to yield the crude product. Further purification can be achieved by recrystallization from a solvent system such as ethyl acetate/hexane to obtain pure this compound as a white to pale cream solid.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals that confirm the structure. The aromatic protons of the benzyloxy group and the phenyl ring of the propionic acid moiety typically appear in the range of δ 6.8-7.5 ppm. The benzylic protons of the ether linkage show a singlet at around δ 5.0 ppm. The two methylene groups of the propionic acid chain exhibit triplet signals in the δ 2.5-3.0 ppm region. The acidic proton of the carboxylic acid is often broad and may appear at δ 10-12 ppm, though its chemical shift can be variable and it may exchange with deuterium in deuterated solvents.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum further corroborates the structure. The carbonyl carbon of the carboxylic acid is observed downfield, typically around δ 170-180 ppm. The aromatic carbons resonate in the δ 110-160 ppm region. The benzylic carbon of the ether is found around δ 70 ppm, and the two methylene carbons of the propionic acid chain appear in the upfield region, typically between δ 30-40 ppm.

FT-IR Spectroscopy

The infrared spectrum displays characteristic absorption bands for the functional groups present. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid.[4] A strong, sharp peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[4] The C-O stretching vibrations of the ether and carboxylic acid are observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also present in their characteristic regions.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak [M]⁺ at m/z 256. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[5] A prominent peak at m/z 91, corresponding to the benzyl cation ([C₇H₇]⁺), is also a characteristic fragmentation of benzyl ethers.

Applications in Drug Development

This compound is a valuable scaffold in medicinal chemistry due to its structural features that allow for diverse chemical modifications.[6][7]

Role as a Versatile Building Block

The carboxylic acid moiety serves as a handle for derivatization, enabling the formation of amides, esters, and other functional groups. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents to modulate the compound's biological activity, physicochemical properties, and pharmacokinetic profile. The benzyl ether can be deprotected under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to reveal the free phenol, providing another site for chemical modification.

GPR34 Antagonists for Neuropathic Pain

Recent research has highlighted the potential of derivatives of this compound in the development of novel therapeutics. Specifically, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of antagonists for the G protein-coupled receptor 34 (GPR34).[8] GPR34 is implicated in pain signaling pathways, and its antagonism has shown promise in preclinical models of neuropathic pain.[8] This discovery underscores the utility of the this compound scaffold in generating compounds that can modulate specific biological targets.

Sources

- 1. azooptics.com [azooptics.com]

- 2. Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl) Propanoic Acid Derivatives as Dual Mechanism Drugs | Technology Networks [technologynetworks.com]

- 3. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 3-(4-Benzyloxyphenyl)propionic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C NMR spectra for 3-(4-Benzyloxyphenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to explain the underlying principles governing the spectral characteristics. We will dissect the molecular architecture to predict chemical shifts, multiplicities, and coupling constants, grounding these predictions in established spectroscopic theory. Furthermore, this guide outlines a robust experimental protocol for data acquisition and validation using two-dimensional NMR techniques, ensuring a self-validating system of analysis.

Foundational Principles: Deconstructing the Molecule

Before predicting the spectral output, a thorough analysis of the molecular structure of this compound is essential. The molecule's electronic environment is dictated by several key functional groups: a carboxylic acid, an ether linkage, two distinct aromatic rings, and an aliphatic propylene chain. Each of these features imparts a unique electronic signature that directly influences the resonance frequencies of nearby protons and carbons.

To facilitate a clear discussion, the unique proton and carbon environments are systematically labeled in the diagram below.

Caption: Labeled structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted based on the principles of shielding and deshielding effects from adjacent functional groups and spin-spin coupling with neighboring protons.

Causality Behind Predictions:

-

Hₐ (Carboxylic Acid): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding.[1][2] This results in a signal appearing far downfield, typically as a broad singlet because of chemical exchange.[2][3]

-

Hₑ, Hբ (Aliphatic Chain): These protons form an ethyl bridge. Hₑ, being adjacent to the aromatic ring, is more deshielded than Hբ. Both will appear as triplets due to coupling with each other (n+1 rule).

-

Hₖ (Benzylic): These two protons are adjacent to both an oxygen atom and a phenyl ring, causing a significant downfield shift.[4][5] As they are chemically equivalent and have no adjacent protons, they will appear as a sharp singlet.

-

H𝖼, HᏧ (Substituted Phenyl Ring): This ring constitutes an AA'BB' spin system. The protons ortho to the electron-donating ether group (H𝖼) will be shielded and appear upfield compared to the protons ortho to the electron-withdrawing alkyl chain (HᏧ). Both will appear as doublets.[6]

-

H𝗀, Hₕ, Hᵢ (Benzyl Phenyl Ring): These five protons will resonate in the typical aromatic region.[4][7] Due to complex coupling, they are expected to appear as a multiplet.

Data Presentation: Predicted ¹H NMR Data

| Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hₐ | -COOH | 10.0 - 13.2 | broad singlet (br s) | - | 1H |

| H𝗀, Hₕ, Hᵢ | Ar-H (benzyl) | ~ 7.30 - 7.45 | multiplet (m) | - | 5H |

| HᏧ | Ar-H (ortho to -CH₂CH₂COOH) | ~ 7.15 | doublet (d) | ~ 8.5 | 2H |

| H𝖼 | Ar-H (ortho to -OCH₂) | ~ 6.90 | doublet (d) | ~ 8.5 | 2H |

| Hₖ | -O-CH₂ -Ph | ~ 5.05 | singlet (s) | - | 2H |

| Hₑ | Ar-CH₂ -CH₂- | ~ 2.95 | triplet (t) | ~ 7.5 | 2H |

| Hբ | -CH₂-CH₂ -COOH | ~ 2.65 | triplet (t) | ~ 7.5 | 2H |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted based on carbon hybridization and the inductive and resonance effects of neighboring functional groups. Carbons attached to electronegative atoms or involved in pi systems are generally deshielded and appear at higher chemical shifts.[8]

Causality Behind Predictions:

-

C=O (Carboxylic Acid): The carbonyl carbon is the most deshielded carbon due to its sp² hybridization and direct attachment to two electronegative oxygen atoms.[1][8]

-

Aromatic Carbons: The carbons of the two aromatic rings will appear in the 115-160 ppm range.[7][9] The carbon attached to the ether oxygen (ipso-C) will be the most deshielded among the ring carbons.[10] Quaternary carbons (those without attached protons) often show signals of lower intensity.

-

-O-CH₂- (Benzylic): This sp³ carbon is deshielded by the adjacent oxygen and phenyl ring, placing its signal in the 60-80 ppm range.[10][11]

-

-CH₂CH₂- (Aliphatic): These sp³ carbons are the most shielded and will appear furthest upfield, typically in the 20-40 ppm range.[1]

Data Presentation: Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | ~ 179.0 |

| Ar-C -O (ipso) | ~ 157.5 |

| Ar-C -CH₂ (ipso, benzyl) | ~ 137.0 |

| Ar-C -CH₂ (ipso, propionic) | ~ 132.0 |

| Ar-C H (ortho to -CH₂CH₂COOH) | ~ 129.8 |

| Ar-C H (benzyl ring) | ~ 128.6 |

| Ar-C H (benzyl ring) | ~ 128.0 |

| Ar-C H (benzyl ring) | ~ 127.5 |

| Ar-C H (ortho to -OCH₂) | ~ 114.8 |

| -O-C H₂-Ph | ~ 70.0 |

| -CH₂-C H₂-COOH | ~ 35.5 |

| Ar-C H₂-CH₂- | ~ 30.0 |

Experimental Protocol for Spectral Acquisition & Validation

To ensure the trustworthiness of spectral data, a rigorous and standardized experimental protocol is paramount. This protocol is designed to yield high-resolution spectra and includes steps for validation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[14]

-

Transfer the solution to a clean, high-quality 5 mm NMR tube.[12] Ensure the sample height is at least 4 cm for optimal shimming.[12]

-

Rationale for Solvent Choice: CDCl₃ is a common, non-polar solvent that effectively solubilizes the compound. However, the acidic proton signal (Hₐ) may be broad or, in very dilute or wet samples, exchange with residual water and become undetectable.[15] For unambiguous observation of the carboxylic proton, DMSO-d₆ is an excellent alternative, as it forms strong hydrogen bonds, resulting in a sharper -COOH signal at a very high chemical shift.[3]

-

Instrument Setup and ¹H NMR Acquisition (500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, an acquisition time of ~3-4 seconds, a relaxation delay of 1-2 seconds, and 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition (125 MHz Spectrometer):

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to acquire a spectrum where all carbon signals appear as singlets.

-

Due to the low natural abundance of ¹³C, more scans are required.[8] Typically, 256 to 1024 scans are collected with a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

-

Workflow Visualization

Caption: Standard workflow for NMR sample preparation and data acquisition.

Structural Validation with 2D NMR Spectroscopy

To unequivocally validate the predicted assignments, 2D NMR experiments are indispensable. They provide through-bond and through-space correlation data that acts as a self-validating system.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[16][17] For this compound, a key correlation (cross-peak) would be observed between the aliphatic triplets Hₑ (δ ~2.95 ppm) and Hբ (δ ~2.65 ppm), confirming their connectivity. Cross-peaks would also connect the coupled aromatic protons H𝖼 and HᏧ.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[16][18][19] It is the most powerful tool for assigning carbon signals. For example, the proton signal at ~5.05 ppm (Hₖ) would show a cross-peak to the carbon signal at ~70.0 ppm, definitively assigning this as the benzylic -O-C H₂- group.

Caption: Key expected correlations in 2D NMR for structural validation.

Conclusion

This guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By breaking down the molecule into its constituent functional groups and applying fundamental NMR principles, we have established a robust set of expected spectral data. The inclusion of a detailed experimental protocol and a strategy for validation using 2D NMR techniques ensures that this guide serves as a practical and trustworthy resource for researchers in the field. The synergy between prediction, acquisition, and validation represents the gold standard for structural elucidation in modern chemistry.

References

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]

- 5. web.pdx.edu [web.pdx.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. youtube.com [youtube.com]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. scribd.com [scribd.com]

- 14. organomation.com [organomation.com]

- 15. researchgate.net [researchgate.net]

- 16. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 17. nmr.oxinst.com [nmr.oxinst.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Expected Infrared (IR) Spectroscopy Signals for 3-(4-Benzyloxyphenyl)propionic acid

This guide provides a detailed analysis of the expected infrared (IR) spectroscopy signals for 3-(4-Benzyloxyphenyl)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of IR spectroscopy and applies them to the structural elucidation of the target molecule. The content is structured to offer not just data, but a causal understanding of the vibrational modes that define the compound's spectral signature.

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.[1] Molecular bonds vibrate at specific frequencies, and when the frequency of IR radiation matches the natural vibrational frequency of a bond, absorption occurs.[1] This results in a unique spectral fingerprint that is characteristic of the molecule's structure. For a multifunctional compound like this compound, IR spectroscopy is an invaluable tool for confirming its identity and purity by verifying the presence of its key functional groups: a carboxylic acid, two aromatic rings, an ether linkage, and an alkyl chain.

Molecular Structure and Key Functional Groups

To predict the IR spectrum, we must first understand the molecular architecture of this compound. The structure contains several distinct regions, each with characteristic vibrational modes.

Caption: Key functional groups in this compound.

Detailed Analysis of Expected IR Absorption Bands

The following sections detail the expected IR signals arising from the distinct functional groups within this compound.

Carboxylic Acid Group (-COOH)

The carboxylic acid moiety provides some of the most characteristic signals in the IR spectrum.

-

O-H Stretching: The O-H bond of a carboxylic acid gives rise to a very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[1][2] This extensive broadening is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers in the condensed phase.[3][4] This broad signal will likely overlap with the C-H stretching vibrations.[3][4]

-

C=O (Carbonyl) Stretching: A strong and sharp absorption due to the carbonyl (C=O) stretch is expected. For a saturated aliphatic carboxylic acid, this peak typically appears around 1700-1725 cm⁻¹.[1] However, in this compound, the carboxylic acid is not directly conjugated with the aromatic ring. Therefore, the C=O stretching frequency is anticipated to be in the range of 1700-1725 cm⁻¹ for the dimeric form.[1][5]

-

C-O Stretching: The stretching vibration of the C-O single bond in the carboxylic acid will produce a medium-intensity peak in the fingerprint region, typically between 1210 and 1320 cm⁻¹.[3]

-

O-H Bending: Out-of-plane bending of the O-H group in the hydrogen-bonded dimer results in a broad, medium-intensity band around 900-960 cm⁻¹.[6]

Aromatic Rings (Phenyl and Benzyloxy Groups)

The presence of two aromatic rings contributes several characteristic absorptions.

-

Aromatic C-H Stretching: The stretching of C-H bonds on the aromatic rings will result in one or more sharp, medium-intensity peaks appearing just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ region.[7][8][9] This is a key diagnostic feature to distinguish aromatic C-H bonds from aliphatic C-H bonds.[7]

-

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the aromatic rings give rise to a series of sharp, medium-to-weak absorptions in the 1450-1600 cm⁻¹ region.[8][10] Typically, two or three bands are observed in this region.

-

C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds are highly diagnostic of the substitution pattern on the benzene ring. These strong absorptions appear in the 675-900 cm⁻¹ range.[7] For the para-disubstituted phenyl ring, a strong band is expected between 800 and 850 cm⁻¹.[10] The monosubstituted phenyl ring of the benzyl group will show strong bands around 690 cm⁻¹ and 750 cm⁻¹.[10]

Ether Linkage (-O-)

The ether functional group is characterized by its C-O stretching vibration.

-

C-O-C Stretching: Aryl alkyl ethers, such as the benzyloxy group in this molecule, typically exhibit two strong C-O stretching bands.[11][12] An asymmetric stretch is expected around 1250 cm⁻¹, and a symmetric stretch is anticipated around 1040 cm⁻¹.[12] These are often strong and easily identifiable peaks.

Alkyl Chain (-CH₂-CH₂-)

The propionic acid backbone contains sp³ hybridized carbon atoms.

-

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the methylene (-CH₂-) groups of the alkyl chain will produce sharp, medium-to-strong absorption bands just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[13]

-

C-H Bending: The bending vibrations (scissoring) of the methylene groups are expected to show an absorption of medium intensity around 1450-1470 cm⁻¹.[13]

Summary of Expected IR Signals

The following table summarizes the predicted key IR absorption bands for this compound, their corresponding vibrational modes, and expected intensities.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 2500-3300 | Carboxylic Acid | O-H Stretch (H-bonded) | Strong, Very Broad |

| 3000-3100 | Aromatic Rings | C-H Stretch | Medium, Sharp |

| 2850-2960 | Alkyl Chain | C-H Stretch | Medium to Strong, Sharp |

| 1700-1725 | Carboxylic Acid | C=O Stretch (Dimer) | Strong, Sharp |

| 1450-1600 | Aromatic Rings | C=C In-Ring Stretch | Medium to Weak, Sharp |

| 1450-1470 | Alkyl Chain | C-H Bend (Scissoring) | Medium |

| 1250 | Ether | Asymmetric C-O-C Stretch | Strong |

| 1210-1320 | Carboxylic Acid | C-O Stretch | Medium |

| 1040 | Ether | Symmetric C-O-C Stretch | Strong |

| 900-960 | Carboxylic Acid | O-H Bend (Out-of-plane) | Medium, Broad |

| 800-850 | Aromatic Ring | C-H Out-of-Plane Bend (para-subst.) | Strong |

| 690 & 750 | Aromatic Ring | C-H Out-of-Plane Bend (mono-subst.) | Strong |

Experimental Protocol: Obtaining the IR Spectrum

A standard procedure for acquiring the IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder in a hydraulic press to form a thin, transparent pellet.

-

-

Instrument Setup:

-

Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Process the resulting spectrum to identify and label the key absorption peaks.

-

Caption: Standard workflow for obtaining an IR spectrum.

Conclusion

The predicted IR spectrum of this compound is rich with characteristic absorption bands that confirm the presence of its constituent functional groups. The very broad O-H stretch, the strong carbonyl absorption, the distinct aromatic C-H and C=C signals, the prominent ether C-O stretches, and the aliphatic C-H vibrations collectively provide a robust spectral fingerprint for the identification and characterization of this molecule. This in-depth analysis serves as a valuable reference for researchers in the synthesis, quality control, and application of this compound.

References

-

MSU Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. Retrieved from [Link]

-

Thompson, S. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

Health Sciences. (2025, July 31). Aromatic C-H stretching: Significance and symbolism. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Absorption Table. Retrieved from [Link]

-

International Journal of Advanced Scientific Research. (2025, December 11). Study of the composition of aromatic hydrocarbons using IR spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

SlideShare. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-(4-(benzyloxy)phenyl)-2-hydroxypropanoic acid. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR handout.pdf. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectrometry [www2.chemistry.msu.edu]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. allscientificjournal.com [allscientificjournal.com]

- 10. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 11. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 12. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(4-Benzyloxyphenyl)propionic acid

Abstract

This technical guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 3-(4-Benzyloxyphenyl)propionic acid (Molecular Formula: C₁₆H₁₆O₃, Molecular Weight: 256.29 g/mol ) under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions. As a molecule incorporating a carboxylic acid, an alkyl-aryl ether linkage, and a benzyl group, it presents a rich fragmentation landscape. This document delineates the principal fragmentation pathways in both positive and negative ion modes, offering mechanistic insights grounded in established principles of gas-phase ion chemistry. The predictable cleavages, such as the formation of the stable tropylium ion and decarboxylation of the carboxylate anion, serve as diagnostic markers for structural elucidation. This guide is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for the structural characterization of organic molecules.

Introduction: Structural Context and Analytical Significance

This compound is a bifunctional organic compound featuring a carboxylic acid moiety and a benzyl ether. Such structures are common scaffolds in medicinal chemistry and materials science. Accurate structural characterization is paramount for quality control, metabolite identification, and reaction monitoring. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through the controlled fragmentation of a selected precursor ion.[1]

The fragmentation pattern of a molecule is dictated by its structure, with cleavage occurring at the most labile bonds and rearrangements driven by the formation of stable neutral molecules and fragment ions. The key structural features of this compound that govern its fragmentation are:

-

The Carboxylic Acid Group: Prone to deprotonation in negative ion mode, leading to characteristic decarboxylation.[2] In positive ion mode, it can facilitate losses of small neutral molecules like water (H₂O) and formic acid (HCOOH).

-

The Benzyloxy Linkage: The ether bond (C-O) and, more significantly, the benzylic C-O bond are susceptible to cleavage. The benzyl group is known to produce the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

-

The Propionic Acid Linker: The aliphatic chain provides sites for alpha and beta cleavages relative to the aromatic ring and the carbonyl group.

This guide will systematically explore the fragmentation pathways resulting from these structural elements under both positive and negative mode ESI-MS/MS.

Recommended Experimental Workflow

To empirically validate the predicted fragmentation patterns, a structured experimental approach is necessary. The following protocol outlines a robust methodology for acquiring high-quality MS/MS data for this compound.

Experimental Protocol: MS/MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

For infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using an appropriate solvent system.

-

Positive Ion Mode (+ESI): 50:50 Methanol:Water + 0.1% Formic Acid. The acid promotes protonation, enhancing the formation of the [M+H]⁺ ion.

-

Negative Ion Mode (-ESI): 50:50 Methanol:Water + 0.1% Ammonium Hydroxide. The base facilitates deprotonation to form the [M-H]⁻ ion.

-

-

-

Mass Spectrometer Configuration (Generic Q-TOF or Ion Trap):

-

Ion Source: Electrospray Ionization (ESI).

-

Infusion Flow Rate: 5-10 µL/min.

-

Full Scan MS (MS1):

-

Scan Range: m/z 50-350.

-

Identify the precursor ions:

-

Protonated molecule [M+H]⁺: m/z 257.11

-

Deprotonated molecule [M-H]⁻: m/z 255.10

-

Common adducts to verify: [M+Na]⁺ at m/z 279.10.

-

-

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the precursor ion of interest (m/z 257.1 for positive mode, m/z 255.1 for negative mode) in the first mass analyzer (e.g., quadrupole).

-

Collision Gas: Argon or Nitrogen.

-

Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step; low CE reveals primary, gentle fragmentations, while high CE induces more extensive fragmentation, revealing the complete fragmentation tree. The use of varied collision energies helps build a comprehensive picture of the fragmentation pathways.[3]

-

Acquire the product ion spectrum in the second mass analyzer.

-

The logical flow of this experimental setup is designed to move from initial confirmation of the molecular ion to a detailed exploration of its fragmentation products.

Caption: Experimental workflow from sample preparation to data analysis.

Fragmentation Analysis in Positive Ion Mode ([M+H]⁺)

In positive ion mode, the molecule is protonated, typically at the most basic site—the carbonyl oxygen of the carboxylic acid. The protonated molecule, [C₁₆H₁₆O₃+H]⁺, has a calculated monoisotopic m/z of 257.1176.

Primary Fragmentation Pathways

Two dominant fragmentation pathways are predicted, originating from the cleavage of the benzylic C-O bond and the loss of small neutrals from the propionic acid moiety.

Pathway A: Benzylic C-O Bond Cleavage This is the most characteristic and often most abundant fragmentation route for benzyl ethers and esters. The charge-site initiated cleavage is driven by the formation of the exceptionally stable benzyl cation, which rearranges to the tropylium ion (m/z 91).

-

[M+H]⁺ → C₇H₇⁺ + C₉H₁₀O₃

-

Fragment Ion: m/z 91.0542 (C₇H₇⁺, Tropylium ion). This is a ubiquitous and diagnostic ion for benzyl-containing compounds.

-

Neutral Loss: 166.0629 (3-(4-hydroxyphenyl)propionic acid).

-

Pathway B: Loss of Toluene A competing rearrangement can lead to the neutral loss of toluene, a process observed in other benzyloxy compounds under collision-induced dissociation (CID).[4] This involves the transfer of a hydrogen atom to the benzyloxy group prior to cleavage.

-

[M+H]⁺ → [M+H - C₇H₈]⁺

-

Fragment Ion: m/z 165.0546 ([C₉H₉O₃]⁺). This ion corresponds to the protonated 3-(4-oxo-cyclohexa-2,5-dienylidene)propanoic acid or a related isomer.

-

Neutral Loss: 92.0626 (Toluene, C₇H₈).

-

Pathway C: Side-Chain Fragmentation Standard fragmentations of protonated carboxylic acids involve neutral losses of water and carbon monoxide.

-

Loss of Water:

-

[M+H]⁺ → [M+H - H₂O]⁺

-

Fragment Ion: m/z 239.1067 ([C₁₆H₁₅O₂]⁺). This results from the elimination of water from the carboxylic acid group to form an acylium ion.

-

-

Sequential Loss of H₂O and CO:

-

[M+H - H₂O]⁺ → [M+H - H₂O - CO]⁺

-

Fragment Ion: m/z 211.1117 ([C₁₅H₁₅O]⁺). Subsequent loss of carbon monoxide from the acylium ion is a common fragmentation pathway.[5]

-

Caption: Primary fragmentation routes for protonated this compound.

Fragmentation Analysis in Negative Ion Mode ([M-H]⁻)

In negative ion mode, ESI abstracts the acidic proton from the carboxylic acid group, forming the carboxylate anion [C₁₆H₁₆O₃-H]⁻, with a calculated monoisotopic m/z of 255.0972. The fragmentation of carboxylate anions is often simple and highly diagnostic.

Primary Fragmentation Pathway

Pathway D: Decarboxylation The most prominent and energetically favorable fragmentation pathway for nearly all gas-phase carboxylate anions is the neutral loss of carbon dioxide (CO₂).[2][6] This charge-remote fragmentation results in a highly stable carbanion.

-

[M-H]⁻ → [M-H - CO₂]⁻

-

Fragment Ion: m/z 211.1128 ([C₁₅H₁₅O]⁻). This ion corresponds to the 4-benzyloxyethylbenzene anion. This is the expected base peak in the MS/MS spectrum.

-

Neutral Loss: 43.9898 (Carbon Dioxide, CO₂).

-

Further fragmentation of the m/z 211 ion can occur at higher collision energies, potentially leading to the cleavage of the benzyl group and formation of a phenoxide-type fragment, but the loss of CO₂ is the primary diagnostic event.

Caption: Dominant decarboxylation pathway for the deprotonated molecule.

Summary of Predicted Fragments

The following table summarizes the key diagnostic ions expected from the MS/MS fragmentation of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of each fragment, validating the proposed structures.

| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Formula | Neutral Loss | Fragmentation Pathway |

| Positive | 257.12 | 91.05 | C₇H₇⁺ | C₉H₁₀O₃ | Benzylic Cleavage (Tropylium Ion) |

| Positive | 257.12 | 165.05 | C₉H₉O₃⁺ | C₇H₈ | Rearrangement (Loss of Toluene) |

| Positive | 257.12 | 239.11 | C₁₆H₁₅O₂⁺ | H₂O | Side-Chain (Loss of Water) |

| Positive | 257.12 | 211.11 | C₁₅H₁₅O⁺ | H₂O, CO | Side-Chain (Sequential Loss) |

| Negative | 255.10 | 211.11 | C₁₅H₁₅O⁻ | CO₂ | Decarboxylation |

Bolded pathways indicate the most likely and diagnostic fragmentation routes.

Conclusion

The tandem mass spectrometry fragmentation of this compound is characterized by predictable and structurally informative pathways. In positive ion mode, the dominant fragmentation is the formation of the tropylium ion at m/z 91, a hallmark of the benzyl group. In negative ion mode, the molecule undergoes a clean and efficient loss of carbon dioxide to produce a fragment at m/z 211. These distinct fragmentation patterns in opposite polarities provide complementary and confirmatory evidence for the compound's structure. The principles and methodologies outlined in this guide serve as a robust framework for the analytical characterization of this compound and other structurally related molecules encountered in pharmaceutical and chemical research.

References

-

Stenson, A. C., et al. (2002). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry. [Link]

-

Suresh, C., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry. [Link]

-

Bhakta, M., et al. (1993). Collision-induced dissociation of carboxylate anions from derivatized 5-lipoxygenase metabolites of arachidonic acid. Journal of the American Society for Mass Spectrometry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 561372, this compound. PubChem. [Link]

-

Kruve, A., et al. (2014). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Rapid Communications in Mass Spectrometry. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11818113. PubChem. [Link]

-

Beach, D. G., et al. (2013). Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. Journal of Mass Spectrometry. [Link]

-

Sadia, I., et al. (2022). Fig. 4 MS/MS mass spectra. The proposed reaction mechanisms occurring... ResearchGate. [Link]

-

Various Authors. (2024). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

Wikipedia contributors. (2024). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST WebBook. [Link]

-